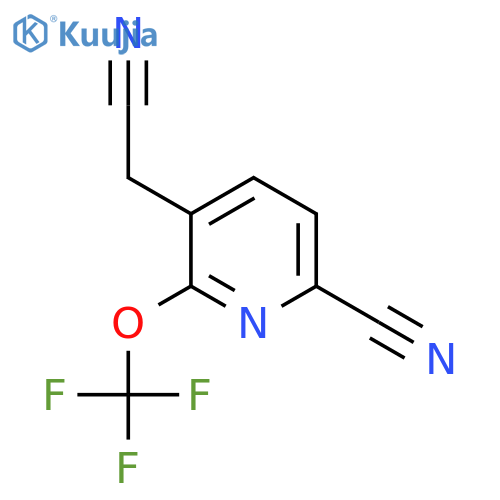

Cas no 1361919-97-2 (6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile)

1361919-97-2 structure

商品名:6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile

CAS番号:1361919-97-2

MF:C9H4F3N3O

メガワット:227.142771720886

CID:4912400

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile

-

- インチ: 1S/C9H4F3N3O/c10-9(11,12)16-8-6(3-4-13)1-2-7(5-14)15-8/h1-2H,3H2

- InChIKey: YWQVGYRZESIXFX-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=CC=C(C#N)N=1)CC#N)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 337

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 69.7

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026002006-500mg |

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile |

1361919-97-2 | 97% | 500mg |

931.00 USD | 2021-06-08 | |

| Alichem | A026002006-250mg |

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile |

1361919-97-2 | 97% | 250mg |

659.60 USD | 2021-06-08 | |

| Alichem | A026002006-1g |

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile |

1361919-97-2 | 97% | 1g |

1,797.60 USD | 2021-06-08 |

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1361919-97-2 (6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量